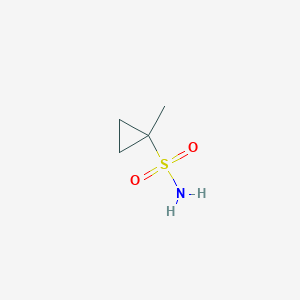

1-Methylcyclopropane-1-sulfonamide

Descripción

Overview of Cyclopropane (B1198618) and Sulfonamide Motifs in Medicinal Chemistry

The cyclopropane ring, a three-membered carbocycle, is a valued motif in medicinal chemistry due to its unique structural and electronic properties. unl.ptresearchgate.net Its inherent ring strain of 27.5 kcal/mol contributes to its distinct reactivity, which can be likened to that of an olefinic double bond. unl.pt This high ring strain also makes cyclopropanes challenging to synthesize, often requiring highly reactive species like carbenes or ylids. wikipedia.org

In drug design, the cyclopropane ring offers several advantages:

Conformational Rigidity: It can lock a molecule into a specific, biologically active conformation, thereby enhancing its potency. acsgcipr.orgnih.gov

Metabolic Stability: The cyclopropane moiety is generally stable to metabolic degradation. researchgate.net

Modulation of Physicochemical Properties: It can influence a drug's solubility, lipophilicity, and ability to cross biological membranes. psu.edu

Bioisosteric Replacement: It can serve as a bioisostere for other chemical groups, such as a gem-dimethyl group or an alkene, offering a different three-dimensional shape and electronic profile. nih.gov

The presence of the cyclopropane ring has been linked to a wide range of biological activities, including anticancer, antibacterial, and antiviral properties. researchgate.net Many FDA-approved drugs for conditions like COVID-19, asthma, hepatitis C, and HIV/AIDs feature this key structural element. psu.edu

The sulfonamide functional group (-SO₂NH₂) is a critical component in a vast array of therapeutic agents. wikipedia.org It is a versatile scaffold that can be readily modified to tune the pharmacological properties of a molecule. nih.gov

Key roles of the sulfonamide group in drug design include:

Enzyme Inhibition: Sulfonamides are well-known inhibitors of various enzymes, most notably dihydropteroate (B1496061) synthase (DHPS) in bacteria, which is crucial for folic acid synthesis. ajchem-b.comnih.gov This is the basis for the antibacterial activity of sulfa drugs.

Hydrogen Bonding: The sulfonamide group can act as both a hydrogen bond donor and acceptor, facilitating strong interactions with biological targets.

Bioisosteric Replacement: It can act as a bioisostere for a carboxylic acid group. researchgate.net

Improving Metabolic Stability: Replacing an amide group with a sulfonamide can enhance the metabolic stability of peptide-based drugs. researchgate.net

Beyond their classical antibacterial role, sulfonamides exhibit a broad spectrum of biological activities, including diuretic, hypoglycemic, anti-inflammatory, and anticancer effects. nih.govnih.gov

Historical Context of Sulfonamide Research

The history of sulfonamides is a landmark in the development of modern medicine.

Early 20th Century: Sulfonamides were initially used in the dye industry. huvepharma.com

1932: The antibacterial properties of the sulfonamide-containing dye, Prontosil, were discovered by Gerhard Domagk at Bayer AG. wikipedia.orgkarger.com This discovery was a result of the belief that coal-tar dyes that bind to bacteria could be used to target harmful organisms. wikipedia.org

1935: It was discovered that Prontosil was a prodrug, metabolized in the body to the active antibacterial agent, sulfanilamide (B372717). karger.comopenaccesspub.org This finding was crucial as sulfanilamide's patent had expired, making it widely available. wikipedia.org

World War II: Sulfa drugs were the first broadly effective systemic antibacterials and were extensively used, saving countless lives before the advent of penicillin. huvepharma.comwikipedia.org

Post-War Era: The discovery of penicillin and other antibiotics led to a decline in the use of sulfonamides for bacterial infections, but research continued, leading to the development of other important drug classes based on the sulfonamide scaffold, such as diuretics and hypoglycemic agents. wikipedia.orgopenaccesspub.org

This historical journey underscores the foundational importance of the sulfonamide motif in chemotherapy.

Rationale for Researching 1-Methylcyclopropane-1-sulfonamide and its Derivatives

The investigation into this compound and its derivatives is propelled by the desire to explore new chemical entities with potentially enhanced or novel biological activities.

While both the cyclopropane ring and the sulfonamide group are individually well-studied, their combined potential in a single, relatively simple molecule like this compound is not fully understood. Research in this area aims to address several key questions:

Synergistic Effects: How does the interplay between the rigid, strained cyclopropane ring and the electronically versatile sulfonamide group influence biological activity?

Novel Mechanisms of Action: Could derivatives of this compound exhibit novel mechanisms of action, potentially overcoming resistance to existing drugs? nih.govtandfonline.com

New Therapeutic Targets: Can these compounds be tailored to interact with new and challenging biological targets?

Recent studies have begun to explore the potential of novel sulfonamide derivatives, including those with unique structural features, as potent agents against various diseases, including cancer and multidrug-resistant bacterial infections. rsc.orgnih.gov The synthesis of diverse libraries of cyclopropane-containing compounds is also an active area of research, aimed at populating chemical space with novel three-dimensional structures for drug discovery. nih.gov The exploration of compounds like this compound fits squarely within these contemporary research trends.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-methylcyclopropane-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2S/c1-4(2-3-4)8(5,6)7/h2-3H2,1H3,(H2,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATJVVVCODTXRAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10619521 | |

| Record name | 1-Methylcyclopropane-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10619521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

669008-26-8 | |

| Record name | 1-Methylcyclopropanesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=669008-26-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methylcyclopropane-1-sulfonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0669008268 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methylcyclopropane-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10619521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methylcyclopropane-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-METHYLCYCLOPROPANE-1-SULFONAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R36SPL699Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Chemical Transformations

Stereoselective Synthesis of 1-Methylcyclopropane-1-sulfonamide Derivatives

The stereoselective synthesis of cyclopropanes is a cornerstone of modern organic chemistry, with numerous strategies developed to control the three-dimensional arrangement of substituents on the cyclopropane (B1198618) ring. When a sulfonamide group is attached to the cyclopropane, as in this compound derivatives, these stereochemical considerations become even more critical. The approaches to achieve stereoselectivity can be broadly categorized into enantioselective methods, which control the formation of a specific enantiomer, and diastereoselective methods, which control the relative stereochemistry among multiple stereocenters.

Enantioselective synthesis aims to produce one enantiomer of a chiral molecule in excess over the other. For cyclopropane-1-sulfonamide derivatives, this involves the creation of a chiral, non-racemic cyclopropane ring. Key strategies include the use of chiral auxiliaries, asymmetric catalysis, and stereoselective ring-closure reactions.

A powerful strategy for inducing enantioselectivity is the use of chiral auxiliaries, which are chiral molecules temporarily incorporated into a substrate to direct the stereochemical course of a reaction. A novel concept involves the use of a catalytically formed chiral auxiliary. nih.govnih.gov In this approach, an enantioselective catalytic reaction first installs a chiral auxiliary onto the starting material. nih.gov This newly formed auxiliary then directs the stereochemistry of a subsequent transformation, such as cyclopropanation, to yield enantioenriched products. nih.govnih.gov For instance, a chiral auxiliary can be catalytically constructed from propargylic amines, which then controls the facial selectivity of subsequent cyclopropanation. nih.gov

Another successful approach employs chiral catalysts directly in the cyclopropanation step. Camphor-derived chiral sulfides, for example, have been used to mediate the catalytic asymmetric cyclopropanation of electron-deficient alkenes with diazo compounds, demonstrating high levels of enantioselectivity. rsc.org Similarly, chiral-at-metal rhodium(III) complexes have been shown to catalyze the enantioselective cyclopropanation of sulfoxonium ylides with β,γ-unsaturated ketoesters, producing optically pure 1,2,3-trisubstituted cyclopropanes in high yields and with excellent enantio- and diastereoselectivity. organic-chemistry.org The high degree of stereocontrol is often attributed to weak coordination between the chiral catalyst and the substrate. organic-chemistry.org

A highly efficient and novel methodology for asymmetric cyclopropanation utilizes N-sulfonyl 1,2,3-triazoles as stable precursors for azavinyl carbenes. nih.govnih.gov These triazoles, which are readily available through copper-catalyzed cycloaddition of sulfonyl azides and alkynes, undergo a rhodium(II)-catalyzed reaction to form rhodium(II) azavinyl carbenes. nih.govorganic-chemistry.org These reactive intermediates then react with a variety of olefins to produce cyclopropane derivatives with outstanding yields, diastereoselectivities, and enantioselectivities. nih.govnih.gov

The reaction's success hinges on the choice of the chiral rhodium(II) catalyst. Optimization studies have shown that specific rhodium(II) carboxylate catalysts can provide cyclopropane products with very high enantiomeric excess (ee). nih.govorganic-chemistry.org For example, the reaction between styrene (B11656) and 1-mesyl-4-phenyl-1,2,3-triazole in the presence of the Rh₂(S-NTTL)₄ catalyst yields the corresponding cyclopropane with up to 97% ee. organic-chemistry.org This method is applicable to a broad range of olefins, including substituted styrenes and less reactive alkenes, as well as triazoles with electron-donating, electron-withdrawing, heteroaryl, and alkenyl substituents. nih.govorganic-chemistry.org The resulting cyclopropyl (B3062369) sulfonyl imine can be subsequently converted to the corresponding chiral cyclopropane carboxaldehyde. nih.gov

Table 1: Rhodium-Catalyzed Enantioselective Cyclopropanation of Styrene

| Entry | Triazole Sulfonyl Group | Catalyst | Yield (%) | dr (trans/cis) | ee (%) (trans) |

|---|---|---|---|---|---|

| 1 | Ts (p-toluenesulfonyl) | Rh₂(S-PTTL)₄ | 85 | >20:1 | 92 |

| 2 | Ms (mesyl) | Rh₂(S-PTTL)₄ | 91 | >20:1 | 96 |

| 3 | Ms (mesyl) | Rh₂(S-NTTL)₄ | 95 | >20:1 | 97 |

Data sourced from studies on rhodium-catalyzed cyclopropanation. nih.govorganic-chemistry.org

The Michael Initiated Ring Closure (MIRC) reaction is a powerful cascade process for constructing cyclopropane rings. rsc.orgrsc.org The reaction involves a Michael addition of a nucleophile to an electron-deficient alkene, followed by an intramolecular nucleophilic substitution (cyclization) that closes the three-membered ring. rsc.org To achieve enantioselectivity, this process can be guided by chiral elements in the reactants or by a chiral catalyst. rsc.orgrsc.org

Several strategies have been developed for enantioselective MIRC reactions:

Chiral Substrates: The use of chiral Michael acceptors containing a covalently bonded chiral auxiliary can effectively control the stereochemistry of the resulting cyclopropane. rsc.org

Organocatalysis: Chiral organocatalysts, such as derivatives of quinine (B1679958) or cinchonine, can facilitate enantioselective MIRC reactions. rsc.org These catalysts operate through non-covalent interactions like hydrogen bonding to create a chiral environment, directing the stereochemical outcome under mild, metal-free conditions. rsc.org

Chiral Phase-Transfer Catalysis: This method uses chiral catalysts to ferry reactants between different phases, enabling asymmetric bond formation.

Chiral Ligands with Metal Catalysts: Metals combined with chiral ligands can catalyze the MIRC process with high enantioselectivity.

Chiral Lithium Amides: A stereoselective MIRC reaction has been developed using chiral lithium amides as non-covalent chiral auxiliaries. escholarship.org This method allows for the construction of 1,2-(trans)-disubstituted cyclopropanes from arylacetic acids and α,β-unsaturated esters with high diastereoselectivity (>20:1 dr) and excellent enantioselectivity (up to 99% ee). escholarship.org

These MIRC reactions provide a versatile pathway to enantioenriched cyclopropanes, which are valuable precursors for complex chiral molecules. rsc.orgrsc.org

Diastereoselective synthesis is concerned with controlling the relative stereochemistry at two or more stereocenters within a molecule. In the context of cyclopropane-1-sulfonamide derivatives, this often involves controlling the cis/trans relationship between substituents on the cyclopropane ring.

One effective approach to achieve diastereoselectivity is to use a substrate that already contains a chiral center. rsc.org This existing stereocenter can direct the approach of the reagents during the cyclopropanation reaction, favoring the formation of one diastereomer over others. This principle is fundamental in substrate-controlled MIRC reactions. rsc.org

Furthermore, modern catalytic systems can exert powerful diastereocontrol. A versatile palladium(II)-catalyzed method has been developed for the diastereoselective cyclopropanation of unactivated alkenes, such as alkenyl amines and acids, using sulfur ylides. chemrxiv.org By carefully selecting the directing group attached to the alkene substrate, the reaction can be tuned to produce either syn- or anti-cyclopropanes with high selectivity. For example, allylamines equipped with an isoquinoline-1-carboxamide (B73039) auxiliary selectively yield anti-cyclopropanes, while alkenyl acids with a 2-(aminomethyl)pyridine directing group give excellent syn-selectivity. chemrxiv.org This level of control allows for the predictable synthesis of specific diastereomers of highly functionalized cyclopropanes.

The strategic synthesis of complex molecules and natural products often showcases advanced methodologies for constructing key structural motifs. A "temporary stereocentre" approach has been effectively used for the asymmetric synthesis of chiral cyclopropane-carboxaldehydes, which are versatile synthetic intermediates. rsc.org

This strategy unfolds in a three-step sequence:

Aldol (B89426) Reaction: A chiral N-acyl oxazolidinone auxiliary is used to perform a diastereoselective aldol reaction with an α,β-unsaturated aldehyde. This creates a syn-aldol product with a "temporary" β-hydroxyl stereocenter. rsc.org

Directed Cyclopropanation: The newly installed hydroxyl group directs a subsequent cyclopropanation of the alkene, leading to the formation of a cyclopropyl-aldol with high diastereoselectivity. rsc.org

Retro-Aldol Cleavage: The temporary β-hydroxy stereocenter is destroyed via a retro-aldol reaction. This step cleaves the C-C bond formed in the first step, releasing the chiral auxiliary (which can be recovered) and furnishing the final chiral cyclopropane-carboxaldehyde in high enantiomeric excess (>95% ee). rsc.org

This methodology has been successfully applied to the asymmetric total synthesis of the cyclopropane-containing natural product cascarillic acid, demonstrating its utility in building complex molecular architectures from simple precursors. rsc.org

Enantioselective Approaches

Contemporary Methods for Sulfonamide Formation

The sulfonamide moiety is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents. sci-hub.sethieme-connect.com Consequently, the development of robust and versatile methods for its synthesis is a major focus of chemical research. sci-hub.se Modern synthetic strategies are increasingly geared towards efficiency, sustainability, and the ability to functionalize complex molecules. These methods can be broadly categorized by the type of bond being formed: the sulfur-nitrogen (S-N) bond or the carbon-nitrogen (C-N) bond of the sulfonamide group. thieme-connect.com

The direct formation of the S-N bond is the most traditional approach to assembling sulfonamides. Recent innovations in this area have focused on improving reaction conditions, expanding substrate scope, and employing novel catalytic systems to overcome the limitations of classical methods. rsc.org

The reaction between a sulfonyl chloride and a primary or secondary amine is the most conventional method for preparing sulfonamides. sci-hub.sersc.orgucl.ac.uk This reaction typically requires a base to neutralize the hydrochloric acid byproduct. sci-hub.seucl.ac.uk The requisite sulfonyl chlorides are often synthesized from sulfonic acids using reagents like thionyl chloride or phosphorus pentachloride. ucl.ac.ukresearchgate.net

While widely used, this classical approach has drawbacks, including the high reactivity and moisture sensitivity of sulfonyl chlorides and the often harsh reaction conditions required, which may not be suitable for complex or sterically hindered molecules. rsc.orggoogle.com

Modern advancements have provided milder and more direct alternatives. For instance, sulfonic acids or their salts can be converted directly to sulfonamides without isolating the sulfonyl chloride intermediate. organic-chemistry.org A recently developed one-pot method utilizes copper catalysis to convert aromatic carboxylic acids into sulfonyl chlorides in situ, which are then immediately reacted with an amine to form the desired sulfonamide. princeton.edu Another innovative approach employs 1-hydroxybenzotriazole (B26582) (HOBt) as a nucleophilic catalyst for the amidation of more stable sulfonyl fluorides, a process that is particularly effective for sterically demanding substrates. chemrxiv.org

Table 1: Comparison of Classical and Contemporary Amidation Methods

| Feature | Classical Method (via Sulfonyl Chlorides) | Contemporary Methods |

|---|---|---|

| Sulfur Source | Pre-formed sulfonyl chlorides. ucl.ac.uk | Sulfonic acids, sulfonyl fluorides, carboxylic acids. organic-chemistry.orgprinceton.educhemrxiv.org |

| Reagents | Thionyl chloride, phosphorus pentachloride (for sulfonyl chloride synthesis). ucl.ac.uk | HOBt, copper catalysts, cyanuric chloride. organic-chemistry.orgprinceton.educhemrxiv.org |

| Conditions | Often harsh, requires strong bases. google.comnih.gov | Generally milder, often catalytic. princeton.educhemrxiv.org |

| Key Limitations | Moisture-sensitive intermediates, limited functional group tolerance. rsc.org | Substrate-specific catalysts may be required. |

| Advantages | Well-established, readily available starting materials. | One-pot procedures, improved tolerance for sensitive functional groups, higher efficiency. princeton.edu |

Transition-metal catalysis has revolutionized S-N bond formation, enabling reactions that were previously challenging or impossible. These methods often involve the direct functionalization of C-H bonds or the coupling of various sulfur and nitrogen sources under catalytic control.

A prominent strategy is the direct C-H sulfonamidation of (hetero)arenes using sulfonyl azides as the nitrogen source. researchgate.net This approach, facilitated by catalysts based on rhodium, iridium, or cobalt, avoids the need for pre-functionalized starting materials, offering a highly atom-economical route to N-aryl sulfonamides. nih.gov

Different metals exhibit unique catalytic activities:

Copper: Copper catalysts are versatile for S-N bond formation. They can mediate the aminosulfonylation of aryldiazonium tetrafluoroborates and the oxidative coupling of thiols with amines. rsc.orgorganic-chemistry.orgjsynthchem.com

Iridium: Iridium complexes catalyze the ortho-sulfonamidation of aromatic compounds using sulfonyl azides and enable the reductive sulfonamidation of alkynes. nih.govresearchgate.net

Cobalt and Manganese: Cobalt catalysts have been employed for the site-selective sulfonamidation of indoles, while manganese catalysts are effective for the amidation of aromatic oximes with sulfonyl azides. nih.gov

Table 2: Overview of Metal-Catalyzed S-N Bond Formation Reactions

| Metal Catalyst System | Reaction Type | Substrates | Key Features |

|---|---|---|---|

| Copper (Cu) | Oxidative Coupling / Aminosulfonylation | Thiols, amines, aryldiazonium salts. rsc.orgjsynthchem.com | Versatile, often uses readily available starting materials. |

| Iridium (Ir) | C-H Amination / Reductive Sulfonamidation | Arenes, alkynes, sulfonyl azides. nih.govresearchgate.net | High regioselectivity for C-H functionalization. |

| Cobalt (Co) | C-H Amination | Indoles, sulfonyl azides. nih.gov | Enables site-selective functionalization of heterocycles. |

| Palladium (Pd) | Oxidative Coupling | Aryl thiols, primary amines. rsc.org | Catalyst system can selectively afford different products (e.g., sulfonamides vs. sulfinamides). |

Electrochemical methods represent a green and sustainable frontier for sulfonamide synthesis. By using electricity as a "reagentless" driving force, these transformations minimize waste and avoid the use of harsh chemical oxidants or catalysts. acs.orgnih.gov

Several electrochemical strategies have been developed:

Oxidative Coupling of Thiols and Amines: This environmentally benign method involves the direct anodic coupling of readily available thiols and amines. The reaction is driven entirely by electricity, produces hydrogen as the only byproduct, and can be completed rapidly. acs.orgnih.gov

Dehydrogenative Coupling of Arenes, SO₂, and Amines: A highly convergent approach allows for the direct synthesis of sulfonamides from non-prefunctionalized arenes, sulfur dioxide (SO₂), and amines. nih.gov This process utilizes boron-doped diamond (BDD) electrodes and proceeds via an amidosulfinate intermediate. nih.gov

Oxidation of Sulfinic Acid Salts: Sulfonamides can be formed by the electrochemical oxidation of stable and inexpensive sodium aryl sulfinates. rsc.org This generates sulfinyl radicals that subsequently react with primary or secondary amines to yield the final product. rsc.org

Anodic Oxidation of Anilines: Specific sulfonamide derivatives can be synthesized through the anodic oxidation of anilines in the presence of arylsulfinic acids, where an electrogenerated quinone diimine intermediate undergoes a Michael-type addition. acs.org

In contrast to forming the S-N bond, C-N cross-coupling strategies construct the bond between the sulfonamide nitrogen and a carbon atom, typically an aryl or heteroaryl group. This is a powerful method for synthesizing N-aryl sulfonamides, which are a critical structural motif in pharmaceuticals. thieme-connect.com This approach is particularly valuable as sulfonamides are often less nucleophilic than simple amines, making their coupling a significant challenge. thieme-connect.com

Palladium-Catalyzed Coupling: The Buchwald-Hartwig amination is a well-known Pd-catalyzed C-N cross-coupling reaction. acs.org While highly effective for amines, its application to less nucleophilic sulfonamides requires carefully designed ligand systems to achieve high efficiency. nih.gov

Nickel-Catalyzed Coupling: Nickel catalysis has emerged as a potent and often more cost-effective alternative to palladium for C-N bond formation. nih.govresearchgate.net Photosensitized nickel catalysis, for example, enables the coupling of sulfonamides with aryl halides under exceptionally mild conditions. nih.govprinceton.edu Furthermore, nickelaelectrocatalysis provides a dual catalytic method to couple sulfonamides with a wide range of aryl electrophiles, including bromides and tosylates. nih.gov

Copper-Catalyzed Coupling: Copper-catalyzed reactions, such as the Ullmann and Chan-Lam couplings, are classic methods for C-N bond formation and remain highly relevant. acs.org Modern protocols, such as using a combination of copper salts and oxalamide ligands, have expanded the scope to include the efficient coupling of sulfonamides with challenging (hetero)aryl chlorides and bromides. researchgate.netnih.gov

Table 3: Comparison of Catalytic Systems for C-N Cross-Coupling of Sulfonamides

| Catalytic System | Metal | Typical Electrophiles | Key Advantages |

|---|---|---|---|

| Buchwald-Hartwig Type | Palladium (Pd) | Aryl halides, triflates. acs.org | Broad substrate scope, well-understood mechanism. |

| Photosensitized Catalysis | Nickel (Ni) | Aryl halides. nih.govprinceton.edu | Very mild reaction conditions, utilizes visible light. |

| Nickelaelectrocatalysis | Nickel (Ni) | Aryl bromides, tosylates. nih.gov | Paired electrolysis, couples weak nucleophiles. |

| Ullmann / Chan-Lam Type | Copper (Cu) | Aryl halides, boronic acids. acs.orgnih.gov | Complementary scope to Pd, effective for heteroaryl substrates. |

S-N Bond Formation Reactions

Derivatization Strategies for this compound Scaffold

While direct studies on the derivatization of this compound are not extensively reported in the literature, its chemical structure allows for predictable functionalization based on the established reactivity of the sulfonamide group. These strategies are crucial for creating analogues for structure-activity relationship (SAR) studies in drug discovery.

The primary sites for derivatization are the nitrogen atom of the sulfonamide and the sulfur-nitrogen bond itself.

N-Functionalization (N-Alkylation and N-Arylation): The most straightforward derivatization involves substituting the hydrogen atoms on the sulfonamide nitrogen. This can be achieved through N-alkylation or, more significantly, N-arylation reactions. The C-N cross-coupling methodologies described previously (Section 2.2.2) are directly applicable here. For example, reacting this compound with various aryl or heteroaryl halides under palladium, nickel, or copper catalysis would generate a library of N-aryl derivatives. acs.orgresearchgate.netnih.gov The synthesis of N-cyclopropyl-1-methylcyclopropane-1-sulfonamide, for instance, involves the reaction of a suitable sulfonyl chloride with cyclopropylamine, demonstrating the feasibility of attaching cyclic fragments to the nitrogen atom.

Modification of the S-N Bond: The sulfonamide linkage itself can be a point of chemical modification. A notable strategy is the N-sulfenylation of sulfonamides, which has been demonstrated on clinically approved sulfa drugs. nih.gov This reaction, which proceeds via an S-N cross-coupling, attaches a sulfenyl group to the sulfonamide nitrogen. The resulting N-sulfenylated sulfonamide derivatives are versatile intermediates that can undergo a variety of subsequent late-stage functionalizations, including:

Oxidation

Arylation

Benzylation

Methylation nih.gov

This two-step sequence allows for the introduction of a wide range of substituents, significantly diversifying the core this compound scaffold.

Reactions Involving the Sulfonamide Moiety: General reactions of sulfonamides can also be applied. These include the reduction of the sulfonamide group to form an amine or its oxidation to generate sulfonic acid derivatives. These transformations fundamentally alter the nature of the functional group, providing access to entirely different classes of compounds.

Functionalization of the Cyclopropane Ring

The direct functionalization of the cyclopropane ring in molecules like this compound is a key area of research, as the cyclopropyl group is a prevalent structural motif in pharmaceuticals due to its unique conformational and electronic properties. digitellinc.com Methodologies often focus on C–H activation or ring-opening reactions to introduce new functional groups.

Palladium-catalyzed C–H activation represents a significant strategy for modifying cyclopropane rings. rsc.orgnih.gov For instance, enantioselective C–H activation of cyclopropanes has been achieved using Pd(II) catalysts with mono-N-protected amino acid ligands. nih.gov This allows for the coupling of various organoboron reagents, including aryl, vinyl, and alkyl boron compounds, under mild conditions. nih.gov Such methods provide a new retrosynthetic pathway for creating enantioenriched cis-substituted cyclopropanecarboxylic acids. nih.gov Another approach involves the palladium(0)-catalyzed C–H arylation of aminocyclopropane substrates, which proceeds with high yields and enantioselectivity, notably keeping the cyclopropane ring intact. rsc.org

Ring-opening reactions offer an alternative route to functionalization. The nature of substituents on the cyclopropane ring dictates which bond is cleaved. nih.gov Theoretical studies suggest that strong σ-acceptor groups, like a protonated amine, weaken the distal C2-C3 bond of the cyclopropane ring, making it susceptible to cleavage. nih.gov This is in contrast to π-acceptor groups, which typically weaken the vicinal C1-C2 bonds. nih.gov Oxidative radical ring-opening/cyclization of cyclopropane derivatives, such as cyclopropyl olefins and cyclopropanols, has also been developed to synthesize a variety of functionalized compounds. beilstein-journals.org For example, a photoredox-catalyzed cascade reaction involving alkylation, ring-opening, and cyclization of cyclopropyl olefins has been used to synthesize partially saturated naphthalenes. beilstein-journals.org

| Methodology | Catalyst/Reagent | Key Feature | Potential Outcome | Reference |

|---|---|---|---|---|

| Enantioselective C–H Activation | Pd(II) / Mono-N-protected amino acid ligand | Coupling with organoboron reagents under mild conditions | Synthesis of chiral cis-substituted cyclopropanes | nih.gov |

| Intramolecular C–H Arylation | Pd(0) / Taddol-based phosphoramidite (B1245037) ligand | Cyclopropane ring remains intact | Access to cyclopropyl-containing dihydroquinolones | rsc.org |

| Electrophilic Ring Opening | Superacid (e.g., CF₃SO₃H) | Cleavage of the distal (C2-C3) bond due to σ-acceptor groups | Formation of dicationic intermediates for further reaction | nih.gov |

| Oxidative Radical Ring Opening | Photoredox catalyst | Cascade reaction involving alkylation and cyclization | Synthesis of complex cyclic structures like naphthalenes | beilstein-journals.org |

Modifications of the Sulfonamide Moiety

The sulfonamide group (-SO₂NH₂) is a versatile functional group that can be readily modified, most commonly through N-alkylation or N-arylation, to generate a diverse library of derivatives. These modifications are crucial for tuning the physicochemical and biological properties of the parent molecule.

N-Alkylation: The substitution of one or both hydrogen atoms on the sulfonamide nitrogen with alkyl groups can be achieved through various methods. A direct approach involves the reaction of N-monosubstituted sulfonamides with alkyl halides in the presence of a base like potassium hydroxide. researchgate.net The use of ionic liquids such as 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) (BmimPF₆) as the solvent can significantly accelerate this reaction compared to conventional organic solvents like DMF. researchgate.net Another green approach is the N-alkylation using alcohols as the alkylating agents, which can be catalyzed by water-soluble iridium complexes under microwave irradiation. rsc.org This method operates via a hydrogen autotransfer process and is highly efficient. rsc.org Manganese dioxide has also been employed as a catalyst for the N-alkylation of sulfonamides with alcohols under solvent-free conditions, presenting another environmentally friendly option. organic-chemistry.org

N-Arylation: Introducing an aryl group to the sulfonamide nitrogen is a key transformation in medicinal chemistry. Palladium-catalyzed cross-coupling reactions are widely used for this purpose. A mild and general method employs a Pd-catalyst with a t-BuXPhos ligand to couple sulfonamides with aryl bromides and chlorides, which notably avoids the use of potentially genotoxic reagents. organic-chemistry.org Copper-catalyzed Chan-Evans-Lam cross-coupling offers another powerful strategy, reacting sulfonamides with arylboron nucleophiles. rsc.org Interestingly, by adjusting reaction parameters such as the solvent, base, and copper catalyst source, the arylation can be selectively directed to either the sulfonamide nitrogen or another amino group within the same molecule. rsc.org A transition-metal-free approach has also been developed, utilizing o-silylaryl triflates in the presence of cesium fluoride (B91410) to arylate sulfonamides under very mild conditions. nih.gov

| Modification | Catalyst/Reagent | Substrate | Key Advantage | Reference |

|---|---|---|---|---|

| N-Alkylation | KOH / BmimPF₆ | Alkyl halides | Rate acceleration and high yields in ionic liquid | researchgate.net |

| N-Alkylation | [CpIr(biimH₂)(H₂O)][OTf]₂ | Alcohols | Green method using water as solvent | rsc.org |

| N-Arylation | [Pd(allyl)Cl]₂ / t-BuXPhos | Aryl bromides/chlorides | Avoids genotoxic reagents | organic-chemistry.org |

| N-Arylation | Cu Catalyst | Arylboron nucleophiles | Chemoselective arylation at room temperature | rsc.org |

| N-Arylation | CsF | o*-Silylaryl triflates | Transition-metal-free and mild conditions | nih.gov |

Synthesis of Spirocyclic Sulfonamides

Spirocyclic sulfonamides, also known as spiro-sultams, are a class of compounds where the sulfonamide nitrogen and sulfur are part of a ring that is fused to another ring at a single carbon atom. These sp³-rich structures are of significant interest in drug discovery. nih.gov

A prominent method for their synthesis is the one-pot intramolecular reductive cyclization of cyanoalkylsulfonyl fluorides. nih.gov This approach involves the reduction of a nitrile group to a primary amine using sodium borohydride (B1222165) in the presence of a nickel(II) chloride catalyst, followed by spontaneous intramolecular sulfonylation to form the spirocyclic sultam. nih.gov This scalable method is effective for producing both five-membered (γ-sultams) and four-membered (β-sultams) spirocyclic rings with high efficiency (yields up to 84%). nih.gov

The starting cyanoalkylsulfonyl fluorides can be prepared from cyclic ketones or nitriles through multi-step sequences. For example, to create precursors for C-4 spirocyclic sultams, a common strategy involves the double alkylation of α-alkylthioacetonitrile, followed by oxidative chlorination and subsequent reaction with potassium bifluoride (KHF₂) to yield the sulfonyl fluoride moiety. nih.gov

Another strategy involves the annulation of (N-aryl)-alkynyl sulfonamides. researchgate.net Depending on the substituent on the N-aryl group and the reaction conditions (electrophilic vs. radical promotion), this method can selectively lead to either sultams via ortho-cyclization or spirocyclic sultams through a dearomative ipso-annulation pathway. researchgate.net

| Method | Precursor | Reagents/Catalyst | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| One-pot Reductive Cyclization | Cyclic cyanoalkylsulfonyl fluorides | NaBH₄, NiCl₂·6H₂O | Spirocyclic β- and γ-sultams | 48–84% | nih.gov |

| Dearomative Ipso-Annulation | (N-aryl)-alkynyl sulfonamides | Radical initiator | Spirocyclic sultams | Not specified | researchgate.net |

Green Chemistry and Sustainable Synthesis of this compound

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of sulfonamides, a cornerstone of pharmaceuticals, has been a focus of such improvements.

One sustainable approach involves using water as a solvent, which eliminates the need for toxic and volatile organic compounds. mdpi.comscilit.com For example, the reaction of sulfonyl chlorides with amines can be efficiently carried out in water using sodium carbonate as an inexpensive and safe acid scavenger, with the desired sulfonamide products often isolated in high purity by simple filtration. mdpi.comscilit.com Iodine-mediated synthesis in an aqueous medium at room temperature also provides a convenient and environmentally friendly route to sulfonamides from sodium sulfinates and amines. nih.gov

Solvent-free methods represent another significant advance. Mechanosynthesis, which uses mechanical force (e.g., in a ball mill) to induce chemical reactions, has been successfully applied to sulfonamide synthesis. rsc.org A one-pot, two-step mechanochemical protocol can convert disulfides into sulfonamides using solid sodium hypochlorite, avoiding the use of any bulk solvent and simplifying purification. rsc.org Catalyst-free condensation of sulfonamides with aldehydes, mediated by neutral aluminum oxide (Al₂O₃) as a reusable dehydrating agent, also provides a green route to N-sulfonylimines, which are precursors to other sulfonamide derivatives. rsc.orgnih.govrsc.org

Furthermore, developing catalytic systems that are efficient and environmentally benign is a key goal. Synergistic photoredox and copper catalysis can synthesize sulfonamides from aryl radical precursors, amines, and a sulfur dioxide source at room temperature using air as an oxidant, showcasing a highly efficient single-step process. acs.org These sustainable methodologies offer significant advantages in terms of reduced waste, energy consumption, and environmental impact for the synthesis of this compound and related compounds.

| Methodology | Key Reagents/Conditions | Solvent | Green Chemistry Principle | Reference |

|---|---|---|---|---|

| Aqueous Synthesis | Sulfonyl chloride, amine, Na₂CO₃ | Water | Use of a safer solvent | mdpi.comscilit.com |

| Mechanosynthesis | Disulfide, NaOCl·5H₂O, amine | Solvent-free | Prevention of waste, energy efficiency | rsc.org |

| Catalyst-Free Condensation | Sulfonamide, aldehyde, Al₂O₃ | Dimethyl carbonate (DMC) | Catalysis (reusable agent), use of a green solvent | rsc.orgnih.gov |

| Photoredox/Copper Catalysis | Aryl radical precursor, amine, SO₂ source, air | Not specified | Catalysis, use of renewable feedstocks (air) | acs.org |

| Iodine-Mediated Synthesis | Sodium sulfinate, amine, NH₄I | Water | Use of a safer solvent, atom economy | nih.gov |

Pharmacological and Biological Investigations

Mechanism of Action Studies

The mechanism of action for 1-Methylcyclopropane-1-sulfonamide is understood through its classification as a sulfonamide. The biological effects of this class of compounds are primarily driven by their ability to interact with specific molecular targets, such as enzymes, and interfere with essential metabolic pathways.

The core of this compound's activity lies in its interaction with molecular targets within biological systems. The sulfonamide functional group is the primary driver of these interactions, enabling the compound to bind to proteins and potentially inhibit their function. While this compound is a metabolite of the antiviral agent Glecaprevir, its broader interactions are characteristic of the sulfonamide class, which is known to target enzymes like dihydropteroate (B1496061) synthase. nih.govdrugbank.com

The interaction between this compound and its enzymatic targets is significantly mediated by hydrogen bonds. The sulfonamide group, with its electronegative oxygen atoms and hydrogen-donating nitrogen atom, can form these non-covalent bonds with amino acid residues located in the active site of an enzyme. researchgate.net These interactions are crucial for the stable binding of the molecule, leading to the inhibition of the enzyme's catalytic activity.

The geometry of the sulfonamide group is tetrahedral, and its oxygen atoms are effective hydrogen bond acceptors. researchgate.net Studies on related aromatic sulfonamides show that they can form distinct intermolecular hydrogen-bonding patterns, such as dimeric and helical structures, which are critical for molecular recognition and binding. researchgate.net The formation of these bonds is a key determinant of the compound's biological effect.

Table 1: Key Molecular Interactions of this compound

| Interacting Group of Compound | Type of Interaction | Potential Interacting Partner in Biological Target |

|---|---|---|

| Sulfonamide Group (-SO₂NH₂) | Hydrogen Bonding | Amino acid residues (e.g., Arginine, Lysine, Serine) in an enzyme's active site. researchgate.net |

| Methyl Group (-CH₃) | Hydrophobic Interaction | Nonpolar pockets within the active site. |

A primary mechanism of action for many sulfonamide-based antibacterial agents is the inhibition of the folic acid (folate) synthesis pathway. nih.govmhmedical.comresearchgate.net Bacteria must synthesize their own folic acid, as they cannot absorb it from their environment, making this pathway a selective target for antimicrobial drugs. mhmedical.com Sulfonamides disrupt this essential process, leading to a bacteriostatic effect where bacterial growth and replication are halted. drugbank.comnumberanalytics.com

The inhibition of the folate pathway occurs through competitive antagonism of p-Aminobenzoic acid (PABA). nih.govmhmedical.com Sulfonamides, including by extension this compound, are structural analogues of PABA. mhmedical.comresearchgate.net Due to this structural similarity, they can bind to the active site of dihydropteroate synthase (DHPS), the enzyme responsible for incorporating PABA into dihydropteroic acid, a precursor to folic acid. drugbank.comresearchgate.net By competitively inhibiting DHPS, sulfonamides block the synthesis of dihydrofolate, leading to a depletion of the essential downstream product, tetrahydrofolate, which is vital for producing nucleic acids and amino acids necessary for bacterial survival. drugbank.comnumberanalytics.comnih.gov

Inhibition of Folic Acid Synthesis Pathway

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Analyses

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are essential for understanding how a molecule's chemical structure correlates with its biological activity. collaborativedrug.com For sulfonamide derivatives, these analyses help in designing more potent compounds by identifying the structural features that govern their interactions with biological targets. nih.govnih.gov

The biological activity of a sulfonamide is heavily influenced by the nature of its substituents. nih.govnih.gov Modifications to the core structure, such as the addition of the 1-methylcyclopropane group, can significantly alter the compound's physicochemical properties and, consequently, its efficacy.

Key substituent effects include:

Steric Bulk : The size and shape of substituents can affect how well the molecule fits into an enzyme's active site. For example, comparing this compound to N-tert-Butyl-1-methylcyclopropane-1-sulfonamide, the addition of the bulky tert-butyl group enhances steric hindrance, which can influence binding specificity. sigmaaldrich.com

Lipophilicity : The hydrophobicity or lipophilicity of a molecule affects its absorption, distribution, and ability to cross cell membranes. The cyclopropane (B1198618) ring and methyl group contribute to the lipophilic character of this compound. Changing the alkyl substituent from methyl to ethyl, for instance, would increase lipophilicity.

Electronic Effects : Substituents can alter the electronic density across the molecule. nih.gov Electron-donating groups can strengthen the hydrogen-bonding capability of the sulfonamide group, potentially increasing binding affinity and biological activity. cam.ac.uk The cyclopropyl (B3062369) group, in particular, can enhance binding affinity and specificity for certain targets.

Table 2: Influence of Hypothetical Substituents on the Activity Profile of Cyclopropane Sulfonamides

| Base Compound | Substituent | Resulting Compound | Predicted Influence on Properties |

|---|---|---|---|

| Cyclopropanesulfonamide | 1-Methyl | This compound | Baseline for comparison. |

| This compound | N-tert-Butyl | N-tert-Butyl-1-methylcyclopropane-1-sulfonamide | Enhanced steric bulk, potentially altering target specificity. |

| Cyclopropanesulfonamide | 1-Ethyl | 1-Ethylcyclopropane-1-sulfonamide | Increased lipophilicity compared to methyl analog. |

Computational Approaches to SAR/QSAR

The foundation of any QSAR model lies in the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure and properties. nih.gov These descriptors can be categorized based on their dimensionality (1D, 2D, 3D, etc.) and can represent physicochemical properties (like logP), topological indices (describing atomic connectivity), or 3D conformational features. creative-biolabs.com For this compound, various descriptors can be computed to characterize its structure.

Statistical models, most commonly multiple linear regression (MLR), are then employed to create a mathematical equation that links these descriptors (independent variables) to the observed biological activity (dependent variable). nih.gov The predictive power and reliability of these models are rigorously assessed using metrics like the correlation coefficient (R²) for training sets and through cross-validation techniques. nih.gov

Below is a table of key computed molecular descriptors for this compound.

| Descriptor | Value | Source |

| Molecular Formula | C4H9NO2S | PubChem nih.gov |

| Molecular Weight | 135.19 g/mol | PubChem nih.gov |

| Monoisotopic Mass | 135.035400 Da | PubChem nih.gov |

| XLogP3 | -0.3 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 1 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 2 | PubChem nih.gov |

| Rotatable Bond Count | 1 | PubChem nih.gov |

| Polar Surface Area | 68.5 Ų | PubChem nih.gov |

| Complexity | 185 | PubChem nih.gov |

Enzymatic Inhibition Studies

The sulfonamide functional group is a well-established pharmacophore known for its ability to inhibit various enzymes, most notably carbonic anhydrases. The mechanism often involves the sulfonamide moiety coordinating with a zinc ion in the enzyme's active site. Therefore, enzymatic inhibition studies are crucial for elucidating the mechanism of action and therapeutic potential of sulfonamide-containing compounds like this compound. These studies aim to identify specific protein targets, quantify the inhibitory potency, and assess the compound's selectivity.

Inhibition kinetics studies are performed to characterize the mode and strength of interaction between an inhibitor and its target enzyme. Key parameters determined from these experiments include the half-maximal inhibitory concentration (IC₅₀), which is the concentration of inhibitor required to reduce enzyme activity by 50%, and the inhibition constant (Kᵢ), which reflects the binding affinity of the inhibitor for the enzyme. A lower Kᵢ value signifies a stronger interaction and higher potency. nih.gov While cyclopropane-containing sulfonamides are explored as enzyme inhibitors, specific kinetic data for this compound against particular enzymes are not detailed in the available literature.

The following table illustrates the type of data generated from such studies, though specific values for this compound are not publicly reported.

| Target Enzyme | Inhibition Type | Kᵢ (Inhibition Constant) | IC₅₀ (Half-Maximal Inhibitory Concentration) |

| Not Reported | Not Reported | Not Reported | Not Reported |

Selectivity is a critical attribute of a therapeutic agent, defining its ability to inhibit a specific target enzyme without significantly affecting other related or unrelated proteins. High selectivity can minimize off-target effects. A selectivity profile is established by testing the compound against a panel of different enzymes, often from the same family (e.g., various isoforms of carbonic anhydrase). The cyclopropyl group in related molecules is suggested to potentially enhance binding affinity and specificity for certain targets. However, a detailed selectivity profile for this compound has not been documented in the reviewed scientific literature.

Molecular Modeling and Dynamics Simulations

Molecular modeling and molecular dynamics (MD) simulations are computational techniques that provide a dynamic, three-dimensional view of how a ligand, such as this compound, interacts with its biological target at an atomic level. These methods are used to predict and analyze the binding pose of the ligand within the protein's active site, calculate binding free energies, and understand the conformational changes that may occur upon binding. This information is invaluable for interpreting SAR data and rationally designing more potent and selective inhibitors.

This analysis focuses on identifying the specific non-covalent interactions that stabilize the ligand-protein complex. These interactions include hydrogen bonds, ionic bonds, hydrophobic interactions, and van der Waals forces. For this compound, the sulfonamide group is a key interaction point, capable of acting as both a hydrogen bond donor (via the -NH₂) and acceptor (via the -SO₂). The methyl and cyclopropane groups are primarily involved in hydrophobic or van der Waals interactions with nonpolar amino acid residues in the binding pocket.

Molecular docking studies on analogous compounds suggest potential binding to kinases like MAPK1, where interactions with the active site are indicated by favorable binding energy values. Such analyses for this compound would involve identifying key amino acid residues that form hydrogen bonds with the sulfonamide moiety and those that form a hydrophobic pocket around the cyclopropane and methyl groups, thereby anchoring the molecule in the active site.

Conformational Analysis and Binding Modes

The unique structural arrangement of this compound, featuring a compact cyclopropane ring and a sulfonamide functional group, is central to its interaction with biological targets. The sulfonamide group is a critical feature, capable of forming hydrogen bonds with amino acid residues within the active sites of enzymes or receptors, which can lead to the inhibition of their activity. This hydrogen bonding capacity is a well-established interaction mode for sulfonamide-containing compounds.

The mechanism of action is believed to involve the sulfonamide moiety acting as a hydrogen bond donor and acceptor, while the rigid cyclopropane scaffold helps to orient the molecule within a binding pocket. For related compounds, such as N-cyclopropyl-1-methylcyclopropane-1-sulfonamide, the cyclopropyl group is thought to enhance binding affinity and specificity for certain targets. Molecular docking studies on such analogs have suggested potential binding to critical kinases like MAPK1, which is involved in cell proliferation. In these models, the sulfonamide group typically forms strong interactions with the protein's active site.

The conformational rigidity imparted by the cyclopropane ring limits the number of possible spatial arrangements the molecule can adopt. This pre-organization can be advantageous for binding, as less conformational entropy is lost upon interaction with a biological target. The molecule has a low number of rotatable bonds, further contributing to its conformational stability. nih.gov

Prediction of Biological Activity and ADME Properties

The prediction of a compound's biological activity and its Absorption, Distribution, Metabolism, and Excretion (ADME) properties are fundamental in modern drug discovery. For this compound, these properties can be estimated using computational models based on its structure.

Prediction of Biological Activity

Computational methods, such as Artificial Neural Network (ANN) modeling, have been successfully applied to predict the biological activity of other sulfonamide derivatives. nih.gov These models use simple molecular descriptors derived from the compounds' structure and physicochemical properties to establish a relationship between structure and activity, such as the inhibition of specific enzymes like human carbonic anhydrase. nih.gov While specific predictive studies for this compound are not detailed in the available literature, its structural features suggest its potential as a scaffold in medicinal chemistry. The sulfonamide group is a known pharmacophore in various biologically active agents, including antibacterial and anticancer drugs. nih.gov

Prediction of ADME Properties

ADME properties are often predicted using a molecule's physicochemical characteristics. Key computed descriptors for this compound provide insight into its likely pharmacokinetic profile.

| Property | Predicted Value | Implication for ADME |

|---|---|---|

| Molecular Weight | 135.19 g/mol nih.gov | Low molecular weight is generally favorable for absorption. |

| XLogP3 | -0.3 nih.gov | Indicates high hydrophilicity, which may affect membrane permeability but favors solubility. |

| Hydrogen Bond Donors | 1 nih.gov | Contributes to interactions with biological targets and solubility. |

| Hydrogen Bond Acceptors | 2 nih.gov | Contributes to interactions with biological targets and solubility. |

| Rotatable Bond Count | 1 nih.gov | Low number indicates conformational rigidity, which can be beneficial for binding affinity. |

| Polar Surface Area (PSA) | 68.5 Ų nih.gov | Suggests moderate cell permeability and potential for good oral bioavailability. |

These descriptors are frequently used in Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models to predict a compound's behavior in a biological system. nih.gov The low molecular weight and moderate polar surface area fall within ranges that are often considered favorable for drug-likeness. The negative XLogP value, a measure of lipophilicity, suggests the compound is hydrophilic, which typically corresponds to good aqueous solubility but may limit passive diffusion across lipid membranes. nih.gov

Advanced Applications in Drug Discovery and Development

Drug Design Strategies Incorporating the 1-Methylcyclopropane-1-sulfonamide Scaffold

The this compound moiety is increasingly utilized in various contemporary drug design strategies, offering a unique combination of rigidity, polarity, and metabolic stability.

Fragment-Based Drug Design (FBDD) is a powerful method for identifying lead compounds by screening small, low-molecular-weight molecules, or "fragments," that bind weakly to a biological target. nih.gov These fragments are then optimized and grown into more potent, drug-like molecules. With a molecular weight of 135.19 g/mol , this compound fits the profile of a chemical fragment. nih.gov Its structure contains key features for molecular recognition: a hydrogen bond donor and acceptor in the sulfonamide group and a rigid, lipophilic cyclopropyl (B3062369) group.

The sulfonamide group is a well-established zinc-binding group, crucial for inhibiting metalloenzymes like carbonic anhydrases. nih.gov In FBDD, the this compound fragment could be used to probe the binding site of such enzymes. The cyclopropyl ring provides a defined three-dimensional shape that can explore specific pockets within the target protein, offering a starting point for developing highly selective inhibitors. acs.org

| Property | Value | Significance in FBDD |

|---|---|---|

| Molecular Formula | C₄H₉NO₂S calpaclab.com | Indicates a small, simple structure typical of a fragment. |

| Molecular Weight | 135.19 g/mol nih.gov | Falls within the typical range for fragments (Mw < 250 Da). nih.gov |

| Hydrogen Bond Donors | 1 (from -NH₂) nih.gov | Provides essential interactions for target binding. |

| Hydrogen Bond Acceptors | 2 (from -SO₂) nih.gov | |

| Topological Polar Surface Area | 68.5 Ų nih.gov | Influences solubility and membrane permeability. |

Structure-Based Drug Design (SBDD) relies on the high-resolution structural information of a biological target, typically obtained through X-ray crystallography or NMR spectroscopy, to design ligands that bind with high affinity and selectivity. nih.gov The rigid nature of the cyclopropyl group in this compound is a significant advantage in SBDD. Unlike flexible alkyl chains, its conformation is fixed, reducing the entropic penalty upon binding to a target. acs.org

This conformational rigidity allows for more precise modeling of its interactions within a protein's active site. nih.gov The sulfonamide group can form key hydrogen bonds with amino acid residues, while the methylcyclopropyl group can fit into specific hydrophobic pockets. By exploiting these features, chemists can design potent and selective inhibitors. For instance, in the development of inhibitors for the anti-apoptotic protein MCL-1, sulfonamide-based fragments were identified and optimized using structural biology to achieve high potency. nih.gov

Scaffold hopping is a strategy used to discover structurally novel compounds by replacing the central core (scaffold) of a known active molecule with a different one, while preserving its biological activity. nih.govbhsai.org The this compound moiety can serve as a novel scaffold replacement. Its unique topology offers a different vector orientation for substituents compared to more common phenyl or heterocyclic sulfonamides, potentially leading to improved properties or novel intellectual property. niper.gov.in For example, replacing an aromatic ring in a known inhibitor with the methylcyclopropyl group could alter the compound's solubility, metabolic stability, and target interaction profile. niper.gov.in

Molecular hybridization involves combining structural features from two or more different pharmacophores to create a new hybrid molecule with enhanced activity or a dual mode of action. mdpi.com The this compound unit could be hybridized with other active motifs. For instance, it could be linked to a known antibacterial agent to create a novel compound that potentially overcomes resistance mechanisms.

Bioisosterism is the strategy of exchanging a functional group in a molecule with another group that has similar physical or chemical properties, with the goal of improving the compound's potency, selectivity, or pharmacokinetic profile. cambridgemedchemconsulting.comufrj.br The sulfonamide group is a classic bioisostere of a carboxylic acid. drughunter.com While they share similar hydrogen-bonding capabilities, sulfonamides are generally more lipophilic and metabolically stable. drughunter.com

The this compound group can therefore be used as a bioisosteric replacement for a methylcyclopropyl carboxylic acid or other acidic functional groups in a drug candidate. The introduction of the cyclopropyl ring offers specific advantages over simple alkyl sulfonamides, including:

Increased Metabolic Stability: The cyclopropyl group can block sites of metabolism, prolonging the drug's duration of action. acs.org

Enhanced Potency: The rigid structure can lock the molecule into a more favorable conformation for binding to its target. acs.org

Altered pKa: The electron-donating nature of the methylcyclopropyl group can influence the acidity of the sulfonamide protons, potentially optimizing interactions with the target at physiological pH. acs.org

| Original Functional Group | Bioisosteric Replacement | Potential Advantages of Replacement |

|---|---|---|

| Carboxylic Acid (-COOH) | This compound | Increased lipophilicity, enhanced metabolic stability, resistance to glucuronidation. drughunter.com |

| Tetrazole | Modulation of acidity (pKa), improved metabolic profile, unique 3D structure. ufrj.br | |

| Aryl Sulfonamide | This compound | Reduced aromatic content (improving solubility and metabolic properties), novel structural vector. |

Exploration as a Pharmacophore in Various Therapeutic Areas

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. The sulfonamide group is a well-known pharmacophore in medicinal chemistry. nih.gov

The sulfonamide functional group is the cornerstone of sulfa drugs, the first class of synthetic antimicrobial agents. nih.gov These drugs act as competitive inhibitors of the enzyme dihydropteroate (B1496061) synthase (DHPS), which is essential for the synthesis of folic acid in bacteria. nih.gov As bacteria cannot import folic acid from their environment, inhibiting its synthesis is lethal.

The this compound compound contains the critical -SO₂NH₂ pharmacophore necessary for this antibacterial activity. nih.gov Its structure is analogous to para-aminobenzoic acid (PABA), the natural substrate for DHPS. The incorporation of the methylcyclopropyl group instead of a traditional aromatic ring offers a novel structural variation. This modification could potentially:

Overcome Resistance: Bacterial resistance to older sulfonamides is common. Novel structures may not be recognized by resistant forms of the DHPS enzyme.

Enhance Binding: The specific size and shape of the methylcyclopropyl group might lead to improved interactions within the PABA-binding pocket of the DHPS enzyme from certain bacterial species.

Improve Pharmacokinetics: The non-aromatic nature of the cyclopropyl group may lead to better solubility and metabolic profiles compared to traditional sulfa drugs.

While sulfonamides are effective against a broad spectrum of gram-positive and some gram-negative bacteria, their use has expanded to other areas, including the treatment of parasitic infections like toxoplasmosis. nih.govicm.edu.pl The unique structure of this compound makes it a candidate for developing new antimicrobial agents to address the ongoing challenge of drug resistance. nih.gov

Anticancer Research

The sulfonamide moiety is a key functional group in the design of modern anticancer agents, recognized for its ability to target various aspects of cancer cell proliferation and survival. nih.govnih.gov

A critical strategy in modern cancer therapy is the inhibition of protein kinases that regulate cell growth, proliferation, and survival. nih.govmdpi.com Two such kinases, Polo-like kinase 1 (Plk1) and the Epidermal Growth Factor Receptor (EGFR), are key targets in non-small cell lung cancer (NSCLC) and other malignancies. nih.govmdpi.com EGFR is a receptor tyrosine kinase that, when mutated or overexpressed, can drive tumor growth. mdpi.comnih.gov Plk1 is a master regulator of the cell cycle, and its inhibition can lead to mitotic arrest and cell death. nih.gov

Recent research has uncovered a novel interaction between these two pathways, showing that the inhibition of Plk1 can lead to the destabilization and reduced protein levels of mutant EGFR. mdpi.comnih.gov This provides a strong rationale for the dual targeting of Plk1 and EGFR to enhance therapeutic efficacy and overcome resistance to EGFR inhibitors. mdpi.commdpi.com While direct studies on this compound are pending, sulfonamide derivatives are actively being investigated as kinase inhibitors, with some showing the potential to bind to kinases involved in cell proliferation. nih.gov The development of compounds capable of co-targeting Plk1 and EGFR represents a promising avenue in anticancer drug discovery. nih.gov

Inducing apoptosis, or programmed cell death, is a fundamental mechanism of action for many anticancer drugs. nih.govfrontiersin.org Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondria-mediated) pathways, both of which converge on the activation of caspases, the executioner enzymes of cell death. frontiersin.orgnih.gov

Anticancer sulfonamides can trigger apoptosis by disrupting key cellular processes. nih.gov For instance, inhibiting survival signals from kinases like EGFR can lower the threshold for apoptosis. nih.gov The combined inhibition of Plk1 and EGFR has been shown to synergistically induce apoptosis in cancer cells. nih.gov The modulation of apoptosis is often controlled by the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. conicet.gov.armdpi.com Certain sulfonamide-based agents have been shown to block cell cycle progression and induce cell death, highlighting their potential to modulate these critical apoptotic pathways. nih.gov

Anti-Inflammatory Agents

The sulfonamide functional group is present in several drugs with anti-inflammatory properties. nih.govnih.gov The mechanism underlying this activity involves the modulation of neutrophil-mediated inflammation. Neutrophils are key players in the inflammatory response and can cause tissue damage through the release of proteinases, like neutrophil elastase, and powerful oxidants. nih.gov

A key oxidant produced by activated neutrophils is hypochlorous acid (HOCl). nih.gov HOCl can inactivate alpha 1-antitrypsin, the body's primary inhibitor of neutrophil elastase. nih.gov This inactivation allows elastase to degrade the extracellular matrix, contributing to tissue injury in inflammatory conditions. nih.gov Research has shown that sulfanilamide (B372717) and related anti-inflammatory drugs can reduce the bioavailability of HOCl produced by neutrophils. nih.gov By scavenging this oxidant, these sulfonamide-based drugs protect alpha 1-antitrypsin from inactivation, thereby preserving its ability to control elastase activity and attenuate tissue damage during neutrophilic inflammation. nih.gov This mechanism suggests that novel sulfonamides could be developed as potent anti-inflammatory agents.

Antiviral Applications

The sulfonamide functional group is a key component in a multitude of medicinally important compounds, demonstrating a wide array of biological activities, including antiviral properties. researchgate.netnih.govcitedrive.comnih.govajchem-b.com This class of compounds has been integral to the development of drugs targeting various viral infections. dntb.gov.uamdpi.comnih.govraco.cat

A significant association of this compound with antiviral therapy comes from its identity as a metabolite of Glecaprevir. nih.gov Glecaprevir is a potent, direct-acting antiviral agent used in combination with Pibrentasvir for the treatment of chronic Hepatitis C virus (HCV) infection. drugbank.commavyret.com It functions as an inhibitor of the HCV nonstructural protein 3/4A (NS3/4A) protease, which is essential for viral replication. drugbank.com The combination therapy is noted for its pangenotypic activity and high barrier to resistance. drugbank.comnih.gov

Glecaprevir undergoes limited metabolism, primarily through CYP3A, and is mainly eliminated through the biliary-fecal route. drugbank.comoup.com The formation of metabolites like this compound (also known as M8) is a part of its pharmacokinetic profile. nih.gov While the parent drug, Glecaprevir, is the primary active agent, the study of its metabolites is crucial for a complete understanding of the drug's disposition and to rule out any potential off-target activities or toxicities. The sulfonamide moiety within the broader class of antivirals has been incorporated into HIV protease inhibitors, reverse transcriptase inhibitors, and integrase inhibitors, showcasing its versatility in antiviral drug design. nih.gov

Table 1: Antiviral Drug and Related Metabolite

| Compound Name | Role/Relation | Therapeutic Target |

|---|---|---|

| Glecaprevir | Parent Drug | Hepatitis C Virus (HCV) NS3/4A Protease drugbank.com |

Other Emerging Therapeutic Uses (e.g., Antidiabetic, Carbonic Anhydrase Inhibition, Alzheimer's)

The sulfonamide scaffold is a cornerstone in medicinal chemistry, with derivatives showing promise in a multitude of therapeutic areas beyond antiviral applications. ajchem-b.commdpi.com

Antidiabetic Potential: Sulfonamide-containing compounds have long been explored for their antidiabetic properties. gsconlinepress.com The sulfonylurea class of drugs, for example, stimulates insulin (B600854) release from pancreatic beta-cells. medscape.com More recent research has focused on novel sulfonamide derivatives as multitarget antidiabetic agents, such as inhibitors of α-glucosidase and α-amylase. nih.gov While the broader class of sulfonamides has established antidiabetic roles, specific studies on the antidiabetic activity of this compound are not extensively documented.

Carbonic Anhydrase Inhibition: The primary sulfonamide group is a classic zinc-binding group and the hallmark of most carbonic anhydrase (CA) inhibitors. nih.govtaylorandfrancis.com These inhibitors are used as diuretics, antiglaucoma agents, and for other therapeutic purposes. nih.govsinglecare.com CAs are a family of enzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. nih.gov The design of sulfonamide-based CA inhibitors is a highly active area of research, focusing on achieving isoform selectivity to minimize side effects. nih.govnih.govrug.nl The potential for this compound to act as a CA inhibitor can be inferred from its structure, but specific inhibitory activity and selectivity would require dedicated investigation.

Alzheimer's Disease: Research into treatments for Alzheimer's disease (AD) has also included sulfonamide derivatives. ijpsjournal.com These compounds are being investigated as multifunctional agents targeting several pathological processes in AD, such as the inhibition of cholinesterases (AChE and BChE) and the reduction of amyloid-β (Aβ) aggregation. nih.govnih.govmdpi.com Some sulfonamides have shown promising results as leads for designing multifunctional drug candidates for AD. nih.gov As with other emerging uses, the specific evaluation of this compound in the context of Alzheimer's disease remains an area for future research.

Table 2: General Therapeutic Applications of the Sulfonamide Class

| Therapeutic Area | Mechanism of Action / Target |

|---|---|

| Antidiabetic | α-glucosidase inhibition, Insulin secretagogue (sulfonylureas) medscape.comnih.gov |

| Carbonic Anhydrase Inhibition | Inhibition of carbonic anhydrase isozymes (e.g., hCA I, II, IV, XII) nih.govnih.gov |

Prodrug Design and Delivery Systems

Prodrug design is a well-established strategy in pharmaceutical development to overcome undesirable properties of a drug candidate, such as poor solubility or unfavorable pharmacokinetic profiles. nih.govuniroma1.itsemanticscholar.org A prodrug is an inactive or less active derivative of a parent drug molecule that undergoes biotransformation in the body to release the active drug. nih.gov

Enhancing Pharmacokinetic and Pharmacodynamic Profiles

The development of a successful drug requires careful optimization of its pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) properties. Prodrug strategies can significantly enhance these profiles. nih.govresearchgate.net

In the context of this compound, its role as a metabolite of the antiviral drug Glecaprevir is central. nih.gov Glecaprevir itself is part of a sophisticated fixed-dose combination therapy designed for optimal efficacy and patient compliance. oup.comnih.gov The pharmacokinetic profile of Glecaprevir has been extensively studied, showing that it is minimally metabolized, with the primary route of elimination being biliary-fecal. drugbank.comoup.com

Future Directions and Challenges in 1 Methylcyclopropane 1 Sulfonamide Research

Development of Novel Synthetic Routes

Key areas for synthetic innovation include:

Direct C-H Sulfonamidation: The development of methods for the direct sulfonamidation of C-H bonds on a pre-formed methylcyclopropane (B1196493) scaffold would represent a significant leap forward. This approach, potentially utilizing transition metal catalysis, could drastically shorten synthetic sequences.

Novel Cyclopropanation Strategies: Exploring new reagents and catalytic systems for the cyclopropanation of vinyl sulfonamides or related precursors could provide access to 1-Methylcyclopropane-1-sulfonamide and its derivatives with high levels of control over stereochemistry.

Asymmetric Synthesis: For potential therapeutic applications, the ability to selectively synthesize a single enantiomer of this compound is crucial. Future research will need to develop asymmetric catalytic systems that can set the stereochemistry at the C1 position of the cyclopropane (B1198618) ring.

A comparative overview of potential synthetic strategies is presented below:

| Synthetic Strategy | Potential Advantages | Potential Challenges |

| Multi-step linear synthesis | Utilizes well-established reactions | Low overall yield, poor atom economy |

| Convergent synthesis | Higher overall yield, modularity | Requires synthesis of complex fragments |

| Direct C-H functionalization | High atom economy, reduced step count | Regioselectivity, catalyst development |

| Asymmetric catalysis | Access to single enantiomers | Catalyst cost and sensitivity |

Advanced Computational Studies